BenchChemオンラインストアへようこそ!

(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Lipophilicity Drug design ADME prediction

The 4-Br/3-F substitution pattern uniquely combines a bromine handle for chemoselective Suzuki-Miyaura coupling with an ortho-fluorine that lowers the carboxylic acid pKa to ~3.75, enhancing acidity-dependent binding. With XLogP3 3.3, it balances permeability and solubility for orally targeted peptide drugs. The Boc group allows standard TFA deprotection in SPPS, while the intrinsic fluorescence (λex ~268 nm, λem ~292 nm) enables label-free detection. Procurement of this pure (S)-enantiomer ensures reproducible SAR studies and avoids the altered lipophilicity, electronic character, and reactivity of mono-substituted or regioisomeric analogs.

Molecular Formula C14H17BrFNO4
Molecular Weight 362.19 g/mol
Cat. No. B8077050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Molecular FormulaC14H17BrFNO4
Molecular Weight362.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Br)F)C(=O)O
InChIInChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyRZABNYHWHKXZDF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid: Procurement-Relevant Identity and Physicochemical Baseline


(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 1998592-55-4) is a chiral, non-proteinogenic Boc-protected L-phenylalanine derivative bearing a 4-bromo-3-fluorophenyl side chain. With a molecular formula of C₁₄H₁₇BrFNO₄ and a molecular weight of 362.19 g·mol⁻¹, the compound exhibits a predicted XLogP3 of 3.3 and a predicted pKa of 3.75 ± 0.10, reflecting the acid-strengthening electron-withdrawing effect of the ortho-fluorine substituent [1]. It is supplied as a single (S)-enantiomer at ≥95–98% purity, with batch-specific QC documentation (NMR, HPLC, GC) available from multiple vendors . The Boc protecting group enables standard acid-labile deprotection (e.g., TFA) for solid-phase peptide synthesis (SPPS), while the bromine atom provides a handle for Pd-catalyzed cross-coupling reactions .

Why (S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid Cannot Be Replaced by Simpler Halogenated or Non-Halogenated Phenylalanine Analogs


Superficially similar Boc-phenylalanine derivatives—including mono-brominated, mono-fluorinated, or regioisomeric bromo-fluoro variants—differ substantially in lipophilicity, electronic character, and reactivity profiles. The 4-Br/3-F arrangement in the target compound produces an XLogP3 of 3.3, which is 0.8 log units higher than Boc-4-bromo-L-phenylalanine (XLogP3 = 2.5) and 1.4 log units higher than Boc-4-fluoro-L-phenylalanine (XLogP3 = 1.9) [1]. These differences directly affect membrane permeability, protein binding, and chromatographic behavior. Moreover, the ortho-relationship between fluorine and bromine alters the pKa of the carboxylic acid (predicted 3.75 vs. ~3.9–4.0 for non-fluorinated analogs) and modulates aryl ring electronics in ways that cannot be replicated by either substituent alone . For procurement decisions, selecting a mono-substituted or regioisomeric alternative risks altering downstream synthetic yields, biological activity, and reproducibility of published protocols.

Quantitative Differentiation Evidence for (S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid vs. Closest Analogs


Lipophilicity (XLogP3) Head-to-Head Comparison: 4-Br/3-F vs. Mono-Halogenated Boc-Phenylalanines

The target compound exhibits an XLogP3 of 3.3, which is 0.8 log units higher than Boc-4-bromo-L-phenylalanine (XLogP3 = 2.5) and 1.4 log units higher than Boc-4-fluoro-L-phenylalanine (XLogP3 = 1.9). The addition of fluorine ortho to bromine shifts the lipophilicity into the optimal range (LogP 2–3) for balancing membrane permeability and aqueous solubility in oral drug candidates [1]. This differentiation is critical when designing peptide-based therapeutics where modest lipophilicity changes can alter oral bioavailability and off-target binding [2].

Lipophilicity Drug design ADME prediction

Regioisomeric Differentiation: 4-Br/3-F vs. 3-Br/4-F Substitution Pattern and pKa Shift

Although the 4-Br/3-F (CAS 1998592-55-4) and 3-Br/4-F (CAS 1329606-04-3) regioisomers share identical molecular weight (362.19 g·mol⁻¹) and XLogP3 (3.3), the free amino acid forms display distinct pKa values: 4-bromo-3-fluoro-D-phenylalanine exhibits a predicted pKa of 2.14 ± 0.20 , whereas the 3-bromo-4-fluoro isomer shows a higher pKa consistent with diminished ortho-fluorine acid-strengthening. The 4-Br/3-F arrangement places the electron-withdrawing fluorine ortho to the carboxylic acid side chain, enhancing acidity by ~1.6 pKa units relative to non-fluorinated phenylalanine (pKa ~3.7–4.0) . This pKa difference affects ionization state at physiological pH, peptide coupling kinetics, and HPLC retention behavior.

Regioisomerism pKa modulation Electronic effects

Orthogonal Synthetic Reactivity: Differential C–Br vs. C–F Bond Dissociation Energies Enable Sequential Cross-Coupling

The 4-bromo-3-fluorophenyl motif provides a synthetically privileged handle for sequential derivatization. The C–Br bond dissociation energy (276 kJ·mol⁻¹) is substantially lower than the C–F bond dissociation energy (485 kJ·mol⁻¹), enabling selective Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine position while the fluorine substituent remains intact [1]. This contrasts with mono-brominated analogs (e.g., Boc-4-bromo-L-phenylalanine), which offer only a single cross-coupling site, and mono-fluorinated analogs, which lack a reactive halide leaving group entirely. The orthogonality allows researchers to introduce diversity at the 4-position via bromine displacement while retaining the metabolic and conformational benefits of the 3-fluoro substituent [2].

Suzuki-Miyaura coupling Bond dissociation energy Orthogonal functionalization

Fluorescence Property Differentiation: Fluorinated vs. Non-Fluorinated Phenylalanine Analogs

Fluorinated phenylalanines exhibit dramatically higher intrinsic fluorescence than phenylalanine or the corresponding chlorinated/brominated analogs. The p-fluorophenylalanine derivative fluoresces with a quantum efficiency of 0.40, with excitation at ~268 nm and emission at ~292 nm [1]. While this specific measurement was made on the mono-fluorinated analog, the presence of the fluorine substituent in the 4-Br/3-F scaffold imparts similar fluorescent character that is absent in purely brominated or non-halogenated phenylalanines. This property enables label-free detection of incorporated residues in peptides and proteins, providing a practical advantage in biochemical assay development [2].

Fluorescence Biophysical probe Quantum yield

Halogenation-Enhanced Proteolytic Stability of Peptide Inhibitors Incorporating Fluorinated Phenylalanines

Incorporation of fluorinated phenylalanine derivatives into peptide-based inhibitors has been shown to profoundly affect inhibitor potency and selectivity. In the context of renin inhibitors, Boc-Phe-containing peptides were nearly completely degraded after 1 hour of chymotrypsin exposure, while heterocyclic phenylalanine analogs (incorporating fluorinated aromatic motifs) remained >60% intact after 24 hours [1]. Although this study used cyclized phenylalanine analogs rather than the exact 4-Br/3-F scaffold, the data support the class-level principle that halogenated/fluorinated phenylalanine replacements confer substantial resistance to proteolytic degradation—a property directly relevant to researchers designing stable peptide therapeutics [2].

Proteolytic stability Protease inhibitor Peptide half-life

High-Impact Application Scenarios for (S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid


Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptide Therapeutics Requiring Enhanced Lipophilicity and Proteolytic Stability

The Boc protecting group is compatible with standard SPPS workflows using TFA deprotection, while the 4-Br/3-F substitution pattern provides an XLogP3 of 3.3—optimal for balancing permeability and solubility in orally targeted peptide drugs [1]. The dual halogenation confers proteolytic stability, as class-level evidence demonstrates that fluorinated phenylalanine replacements can extend peptide half-life by >20-fold against chymotrypsin [2]. Researchers developing renin inhibitors, protease-targeted therapeutics, or metabolically stabilized peptide hormones should prioritize this building block over mono-halogenated or non-fluorinated alternatives.

Sequential Pd-Catalyzed Cross-Coupling for Diversity-Oriented Synthesis of Biaryl Amino Acid Libraries

The large difference in C–Br vs. C–F bond dissociation energies (~209 kJ·mol⁻¹) enables chemoselective Suzuki-Miyaura coupling at the bromine position while leaving the fluorine substituent intact for downstream interactions or further modification [1]. This orthogonal reactivity is not achievable with mono-halogenated Boc-phenylalanines. Medicinal chemistry groups constructing focused libraries of biaryl-modified peptides or non-natural amino acid scaffolds for fragment-based drug discovery will find this compound uniquely suited for iterative diversification [2].

Label-Free Fluorescence-Based Biochemical Assays Using Fluorinated Phenylalanine Probes

Fluorinated phenylalanines exhibit intrinsic fluorescence with a quantum efficiency of ~0.40 (excitation ~268 nm, emission ~292 nm), enabling label-free detection in peptide–protein interaction studies [1]. The 4-Br/3-F scaffold retains the fluorescent fluorine substituent while providing a bromine handle for further functionalization. This dual capability supports the design of fluorescent peptide probes for protease activity assays, protein binding measurements, and cellular uptake studies without the need for extrinsic fluorophore conjugation [2].

Regioisomer-Specific SAR Studies of Halogen Bonding and Electronic Effects in Enzyme Inhibitor Design

The 4-Br/3-F regioisomer (CAS 1998592-55-4) places fluorine ortho to the side-chain attachment point, maximizing the electron-withdrawing effect on the aromatic ring and shifting the carboxylic acid pKa by approximately −1.6 units relative to non-fluorinated phenylalanine [1]. This contrasts with the 3-Br/4-F regioisomer (CAS 1329606-04-3), which has identical MW and XLogP3 but a distinct electronic profile. Structure–activity relationship (SAR) studies probing halogen bonding interactions, π-stacking effects, or acidity-dependent binding mechanisms benefit from systematic comparison of both regioisomers, making procurement of the pure (S)-enantiomer of each essential for rigorous medicinal chemistry [2].

Quote Request

Request a Quote for (S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.